Bis(4-chloro-2-methylphenyl)diazene
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Overview
Description
Bis(4-chloro-2-methylphenyl)diazene is an organic compound with the molecular formula C14H10Cl2N2. It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2-methylphenyl)diazene typically involves the reaction of 4-chloro-2-methylaniline with nitrous acid, followed by a coupling reaction with another molecule of 4-chloro-2-methylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chloro-2-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoxy compounds.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(4-chloro-2-methylphenyl)diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-chloro-2-methylphenyl)diazene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chloro-phenyl)diazene: Similar structure but lacks the methyl groups.
Bis(4-methoxyphenyl)diazene: Contains methoxy groups instead of chlorine and methyl groups.
Azoxybenzene: A related compound with different substituents on the phenyl rings.
Uniqueness
Bis(4-chloro-2-methylphenyl)diazene is unique due to the specific combination of chlorine and methyl substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22237-33-8 |
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Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C14H12Cl2N2/c1-9-7-11(15)3-5-13(9)17-18-14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
InChI Key |
OZDRHNMGLLLVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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